3-Iodo-5-methylcinnamonitrile
Description
Contextualization of Halogenated Cinnamoyl Nitrile Derivatives in Organic Synthesis
Halogenated cinnamoyl nitrile derivatives serve as pivotal intermediates in a variety of organic synthesis applications. evitachem.com Their utility stems from the presence of multiple reactive sites within a single molecule, allowing for a diverse range of chemical modifications. These derivatives are particularly valuable in the synthesis of heterocyclic compounds, which are integral to the development of pharmaceuticals and agrochemicals. arabjchem.org The controlled manipulation of the halogen and nitrile functionalities enables chemists to construct intricate molecular architectures with high degrees of regioselectivity and stereoselectivity. arabjchem.org The conversion of substituted cinnamonitriles into complex pyran-based structures is a notable example of their synthetic utility. arabjchem.org
Significance of Aryl Iodide and Nitrile Functionalities in Advanced Chemical Transformations
The aryl iodide and nitrile functionalities are cornerstones of modern organic synthesis, each imparting distinct and powerful reactivity to a molecule.
Aryl Iodides: Aryl iodides are highly prized as precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. acs.org The carbon-iodine bond is the most reactive among the carbon-halogen bonds, facilitating oxidative addition to transition metal catalysts, a key step in these transformations. nih.gov This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov Furthermore, aryl iodides can be synthesized through various methods, such as the classic Sandmeyer reaction or more modern, metal-free approaches. acs.org
Nitrile Group: The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic chemistry. researchgate.netnumberanalytics.com It can be readily transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. rsc.orgrsc.org This versatility makes aromatic nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnumberanalytics.com The nitrile group can participate in nucleophilic additions and cycloaddition reactions, further expanding its synthetic potential. evitachem.com The development of efficient methods for introducing the cyano group, such as transition metal-catalyzed cyanation reactions, has been a significant area of research. researchgate.net
The combination of both an aryl iodide and a nitrile group in a single scaffold, as seen in 3-Iodo-5-methylcinnamonitrile, creates a powerful synthetic intermediate with multiple handles for further chemical elaboration.
Overview of Current Research Trajectories for Substituted Cinnamonitriles
Current research involving substituted cinnamonitriles is focused on several key areas, highlighting their continued importance in synthetic chemistry. One major trend is the development of green and sustainable synthetic methodologies. This includes the use of environmentally benign solvents, such as water, and the development of catalyst systems that operate under mild conditions with high efficiency. arabjchem.orgtandfonline.com
Another significant research direction is their use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. arabjchem.orgtandfonline.com This approach is highly efficient as it reduces the number of synthetic steps, minimizes waste, and can lead to the rapid generation of molecular diversity. Substituted cinnamonitriles have been successfully employed in the synthesis of various heterocyclic systems through such reactions. arabjchem.org
Furthermore, there is ongoing interest in expanding the scope of transition metal-catalyzed reactions involving substituted cinnamonitriles. researchtrend.net Palladium-catalyzed reactions, for instance, have been used for various transformations, including the synthesis of aryl ketones from nitriles. researchtrend.netorganic-chemistry.org The exploration of new catalysts and reaction conditions continues to broaden the synthetic utility of this class of compounds.
Properties of this compound
The specific properties of this compound are crucial for its application in organic synthesis.
| Property | Value |
| IUPAC Name | (2E)-3-(3-iodo-5-methylphenyl)-2-propenenitrile |
| CAS Number | 1018450-07-1 |
| Molecular Formula | C10H8IN |
| Molecular Weight | 269.08 g/mol |
| Appearance | Pale brown or White to Yellow Solid evitachem.comsigmaaldrich.com |
| Melting Point | Approximately 35 °C evitachem.com |
| Solubility | Soluble in organic solvents like acetonitrile (B52724) and dichloromethane; limited solubility in water. evitachem.com |
| Stability | Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat. evitachem.com |
Synthetic and Reactive Profile
This compound can be synthesized from cinnamaldehyde (B126680) derivatives. evitachem.com Its reactivity is defined by its functional groups:
Nucleophilic Addition: The cyano group is susceptible to attack by nucleophiles, leading to new carbon-nitrogen bond formation. evitachem.com
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization. evitachem.com
Cycloaddition Reactions: The double bond in the propenenitrile chain makes the molecule amenable to cycloaddition reactions for synthesizing complex cyclic structures. evitachem.com
Cross-Coupling Reactions: The iodine atom provides a reactive site for various transition metal-catalyzed cross-coupling reactions. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-iodo-5-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-8-5-9(3-2-4-12)7-10(11)6-8/h2-3,5-7H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCASFHAHXVWFU-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)I)/C=C/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717924 | |
| Record name | (2E)-3-(3-Iodo-5-methylphenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018450-07-1 | |
| Record name | (2E)-3-(3-Iodo-5-methylphenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation of 3 Iodo 5 Methylcinnamonitrile
Transformations Involving the Nitrile Group
The nitrile, or cyano, group is a highly versatile functional group that can participate in a variety of chemical reactions. Its transformations are key to elaborating the molecular structure of 3-Iodo-5-methylcinnamonitrile.
Aryl nitriles are known to participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. mdpi.com In these reactions, the nitrile group can react with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form heterocycles like tetrazoles or oxadiazoles, respectively. This type of reaction proceeds in a single step, often with high regioselectivity and stereoselectivity, making it an efficient way to build molecular complexity. mdpi.com For instance, the reaction of an aryl nitrile with sodium azide, often in the presence of a Lewis acid, is a common method for the synthesis of 5-substituted-1H-tetrazoles.
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This reactivity is fundamental to many transformations of nitriles. A wide range of nucleophiles can add to the cyano group, including organometallic reagents (like Grignard or organolithium reagents), hydrides, and heteroatomic nucleophiles. libretexts.org
For example, the addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. This two-step process, known as the Blaise reaction, is an effective method for carbon-carbon bond formation. Similarly, reduction of the nitrile group can lead to different products depending on the reducing agent and reaction conditions. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the nitrile to a primary amine, whereas milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org
| Nucleophile Type | Reagent Example | Intermediate | Final Product |
|---|---|---|---|
| Organometallic | Grignard Reagent (R-MgX) | Imine Salt | Ketone (after hydrolysis) |
| Hydride (Strong) | Lithium Aluminum Hydride (LiAlH4) | Amine Complex | Primary Amine |
| Hydride (Mild) | Diisobutylaluminium Hydride (DIBAL-H) | Imine | Aldehyde (after hydrolysis) |
The nitrile group can be converted into several other important functional groups, significantly expanding the synthetic utility of this compound.
Hydrolysis to Amides and Carboxylic Acids: One of the most common transformations of nitriles is their hydrolysis to either amides or carboxylic acids. This can be achieved under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by attack of water. The resulting imidic acid tautomerizes to an amide, which can then be further hydrolyzed to a carboxylic acid upon heating. chemistrysteps.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an intermediate that, after protonation, also forms an amide and subsequently a carboxylate salt. chemistrysteps.com
Conversion to Tetrazoles: As mentioned in the context of cycloadditions, nitriles can be readily converted to tetrazoles. This transformation is typically carried out by reacting the nitrile with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, often in the presence of a catalyst like zinc chloride or ammonium (B1175870) chloride. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, meaning it has similar physical and chemical properties, which is a valuable consideration in medicinal chemistry.
Reactions of the Aryl Iodide Moiety
The aryl iodide portion of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most important and widely used transformations in modern organic synthesis. The high reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, excellent substrates for these reactions. organic-chemistry.org
Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. A typical Suzuki coupling of this compound would involve its reaction with an aryl or vinyl boronic acid to form a new carbon-carbon bond at the site of the iodine atom.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. organic-chemistry.orgchemrxiv.org In a Heck reaction involving this compound, the aryl group would be transferred to one of the sp2-hybridized carbons of the alkene, with the concomitant loss of a hydrogen atom from the other sp2-hybridized carbon.
Sonogashira Reaction: The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is the most common method for the synthesis of aryl alkynes. researchgate.netrsc.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 3-alkynyl-5-methylcinnamonitrile.
Stille Reaction: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally mild. wikipedia.org A Stille coupling with this compound would involve its reaction with an organostannane, such as an aryltributylstannane, to form a new carbon-carbon bond.
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki | Organoboron (e.g., Boronic Acid) | Palladium Catalyst + Base | Biaryl or Aryl-Alkene |
| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Aryl Alkyne |
| Stille | Organostannane | Palladium Catalyst | Biaryl or Aryl-Alkene/Alkyne |
Radical Reactions Initiated by Aryl Iodides
The carbon-iodine bond in aryl iodides is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or photolysis, generating an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. While specific studies on this compound are limited, its potential for undergoing such reactions is high.
One important class of reactions is Atom Transfer Radical Addition (ATRA) , where a radical generated from the aryl iodide adds to an alkene, followed by abstraction of a halogen atom from another molecule of the starting material to propagate the radical chain. researcher.lifersc.orgnih.gov Intramolecular versions of this reaction, known as atom transfer radical cyclization (ATRC), could also be envisioned if a suitable radical acceptor is present in the molecule. chemrxiv.org
Reactivity of the Alkenyl Moiety in this compound
The carbon-carbon double bond in this compound is part of a conjugated system and is activated by the electron-withdrawing nitrile group, making it susceptible to various addition reactions.
While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, although potentially under more forcing conditions compared to electron-rich alkenes. The addition of electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to proceed, with the regioselectivity governed by the electronic effects of the substituents on the aromatic ring and the nitrile group.
Cinnamic acid and its derivatives are well-known to undergo [2+2] cycloaddition reactions in the solid state upon exposure to UV light, leading to the formation of cyclobutane (B1203170) derivatives. rsc.orgnih.gov This photodimerization is a topochemical reaction, meaning its outcome is controlled by the packing of the molecules in the crystal lattice. For the reaction to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). Given its structural similarity to other cinnamonitrile (B126248) derivatives, this compound is expected to exhibit solid-state photoreactivity, potentially leading to the formation of cyclobutane dimers. The substitution pattern on the aromatic ring can influence the crystal packing and, consequently, the outcome of the photodimerization.
Influence of Substituent Effects on Reaction Pathways and Selectivity
The reactivity and selectivity of this compound in chemical transformations are significantly governed by the electronic and steric properties of its three key functional components: the nitrile group (-CN), the vinylic double bond (-CH=CH-), and the substituents on the aromatic ring (3-iodo and 5-methyl). The interplay of these features dictates the molecule's behavior in various reactions, influencing both the reaction pathways and the regioselectivity of the products formed.
The cinnamonitrile scaffold itself presents multiple reactive sites. The aromatic ring can undergo electrophilic or nucleophilic substitution, the double bond is susceptible to addition reactions and palladium-catalyzed cross-coupling reactions, and the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. The presence of the iodo and methyl substituents introduces a layer of complexity and control over these potential transformations.
Electronic Effects:
The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in modulating the electron density of the entire molecule. The methyl group (-CH₃) at the 5-position is an electron-donating group (EDG) through an inductive effect. It pushes electron density into the aromatic ring, thereby activating it towards electrophilic aromatic substitution. Conversely, the iodo group (-I) at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, which is a common characteristic of halogens. However, halogens can also exhibit a resonance effect by donating a lone pair of electrons to the ring. In the case of iodine, the inductive effect is generally considered to be stronger than its resonance effect.
The nitrile group (-CN) is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic attack and also influences the reactivity of the vinylic double bond. The conjugated system, encompassing the benzene ring, the double bond, and the nitrile group, facilitates the transmission of these electronic effects.
Steric Effects:
Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence reaction pathways and selectivity. The iodo group at the 3-position and the methyl group at the 5-position are of moderate size and can sterically hinder the approach of reagents to the adjacent positions on the aromatic ring. The size of the substituents can be a determining factor in the regioselectivity of certain reactions, such as the Heck reaction, where the incoming group may preferentially add to the less sterically hindered carbon of the double bond researchgate.net.
Influence on Specific Reaction Types:
Nucleophilic Aromatic Substitution (SNA_r): While the aromatic ring of this compound is generally deactivated towards electrophilic substitution due to the presence of the iodo and nitrile groups, it is potentially activated for nucleophilic aromatic substitution. The strong electron-withdrawing nitrile group, in particular, can stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. However, for SNAr to occur, a good leaving group (in this case, the iodide ion) and strong activation by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, are required. In this compound, the nitrile group is meta to the iodo group, which is not an optimal orientation for stabilizing the intermediate through resonance.
Reactions at the Vinylic Double Bond: The double bond in the cinnamonitrile moiety is electron-deficient due to the conjugation with the electron-withdrawing nitrile group. This makes it susceptible to nucleophilic attack, such as in Michael additions. The substituents on the aromatic ring can further modulate the electrophilicity of the β-carbon of the double bond.
The following table summarizes the key functional groups and substituents and their expected effects on the reactivity of this compound.
| Functional Group/Substituent | Position | Electronic Effect | Steric Effect | Expected Influence on Reactivity |
| Nitrile (-CN) | 1 | Strong Electron-Withdrawing (Inductive & Resonance) | Moderate | Deactivates the aromatic ring to electrophilic attack; Activates the double bond for nucleophilic attack. |
| Iodo (-I) | 3 | Electron-Withdrawing (Inductive) | Moderate | Deactivates the aromatic ring to electrophilic attack; Provides a reactive site for cross-coupling reactions. |
| Methyl (-CH₃) | 5 | Electron-Donating (Inductive) | Moderate | Activates the aromatic ring to electrophilic attack. |
| Vinylic Double Bond (-CH=CH-) | - | Conjugated System | - | Site for addition and cross-coupling reactions; Electrophilicity influenced by the nitrile group. |
Mechanistic Elucidation and Computational Investigations of 3 Iodo 5 Methylcinnamonitrile Chemistry
Experimental Mechanistic Studies
Experimental approaches to elucidating the reaction mechanisms of 3-Iodo-5-methylcinnamonitrile focus on direct observation and analysis of reacting systems. By employing a suite of sophisticated analytical techniques, chemists can monitor reaction progress, identify transient species, and unravel the kinetic and stereochemical intricacies of the transformation pathways.
Real-time Reaction Monitoring Techniques
The study of chemical reactions as they occur is paramount for a true mechanistic understanding. For reactions involving this compound, several in-situ monitoring techniques are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.orgmpg.de It allows for the continuous tracking of the concentrations of reactants, products, and any observable intermediates, providing rich kinetic data without disturbing the reaction mixture. rsc.orgmagritek.com Benchtop NMR systems, in particular, have made this technology more accessible for detailed mechanistic studies of organic transformations. nih.gov
Mass Spectrometry (MS): Mass spectrometry offers exceptional sensitivity for detecting and identifying reaction components, including low-concentration intermediates. researchgate.net When coupled with chromatographic techniques (e.g., LC-MS), it provides a powerful method for separating and analyzing complex reaction mixtures in real time. mdpi.com
Vibrational Spectroscopy (FTIR and Raman): Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to monitor the disappearance of reactant functional groups and the appearance of product signatures. nih.gov For instance, the characteristic nitrile (C≡N) stretch in this compound provides a distinct vibrational handle that can be tracked throughout a reaction. researchgate.net These techniques are complementary and can be used to analyze samples in various states, including aqueous solutions.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to monitor changes in conjugation and electronic structure during a reaction. nih.govnih.gov Alterations to the chromophore of the cinnamonitrile (B126248) system can be quantified, providing kinetic information about reactions that involve changes to the π-system.
Table 1: Overview of Real-time Reaction Monitoring Techniques
| Technique | Information Provided | Advantages for Studying this compound |
|---|---|---|
| NMR Spectroscopy | Quantitative concentration data of soluble species, structural information on intermediates. | Non-invasive, provides detailed structural insights. |
| Mass Spectrometry | Molecular weight confirmation of reactants, products, and intermediates. | High sensitivity, suitable for identifying transient species. |
| FTIR Spectroscopy | Changes in functional groups (e.g., C≡N, C=C). | Widely available, provides real-time functional group analysis. |
| Raman Spectroscopy | Complementary vibrational data to FTIR, good for aqueous systems. | Minimal interference from aqueous solvents. |
| UV-Vis Spectroscopy | Changes in electronic conjugation. | Sensitive to changes in the π-electron system. |
Identification of Reaction Intermediates and Transition States
A cornerstone of mechanistic chemistry is the identification of species that exist between the reactant and product stages. In reactions of cinnamonitrile derivatives, intermediates can be highly reactive and short-lived. Techniques such as low-temperature NMR or trapping experiments are often employed. For instance, in reactions involving electrophilic activation, carbocationic intermediates generated by the protonation of the nitrile or the double bond can be proposed and studied. researchgate.net
While transition states, by their very nature, are fleeting structures at the peak of an energy barrier and cannot be directly observed, their properties can be inferred from kinetic data and computational modeling. ucsb.eduwikipedia.org The structure of the transition state is crucial as it dictates the reaction rate and selectivity.
Kinetic and Stereochemical Analyses of Reaction Pathways
Kinetic studies are essential for determining the rate law of a reaction, which provides direct insight into the molecularity of the rate-determining step. youtube.comyoutube.comyoutube.com By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a mathematical expression for the rate can be established. For example, the rate constants for reactions of cinnamonitrile derivatives can be determined under various conditions to understand the influence of factors like solvent and temperature. pku.edu.cnnih.gov
Stereochemical analysis reveals the three-dimensional course of a reaction. uou.ac.in For reactions at the double bond of this compound, it is critical to determine whether the addition is syn or anti and whether the reaction proceeds with any facial selectivity, leading to the formation of specific stereoisomers.
Quantum Chemical and Computational Approaches
Complementing experimental work, computational chemistry provides a powerful lens through which to view the molecular and electronic world. Theoretical calculations allow for the investigation of structures and reaction pathways that are difficult or impossible to study experimentally.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules like this compound. ias.ac.inrsc.org DFT calculations can accurately predict:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.
Vibrational Frequencies: Calculated IR and Raman spectra that can be compared with experimental data to confirm structural assignments. researchgate.net
Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These calculations help in understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting regions prone to nucleophilic attack.
Table 2: Computationally Derived Properties of Cinnamonitrile Derivatives via DFT
| Property | Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | Indicates electronic reactivity and susceptibility to charge transfer. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Calculated Vibrational Spectra | Aids in the assignment of experimental IR and Raman bands. |
Prediction of Reactivity and Selectivity via Computational Modeling
Beyond static properties, computational modeling is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface, chemists can predict the most likely reaction pathways. researchgate.net
Transition State Searching: Algorithms are used to locate the geometry and energy of transition states, which is crucial for calculating the activation energy of a reaction. ucsb.edunih.gov A lower calculated activation energy corresponds to a faster reaction rate, allowing for the comparison of competing pathways.
Reaction Mechanism Mapping: The entire reaction coordinate can be modeled, from reactants through transition states and intermediates to products. This provides a detailed, step-by-step view of the transformation. For example, DFT studies on cinnamonitrile reactions have helped to elucidate whether pathways involving Michael additions or other complex mechanisms are more plausible. researchgate.netresearchgate.net
Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction pathway, which is critical as solvent polarity can significantly influence reaction rates and equilibria in solution. libretexts.org
By integrating these advanced experimental and computational methodologies, a detailed and robust understanding of the chemistry of this compound can be achieved, paving the way for its more effective use in chemical synthesis.
Analysis of Inductive and Resonance Effects in Substituted Cinnamonitriles
The electronic properties and, consequently, the reactivity of the cinnamonitrile scaffold are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the interplay of the inductive and resonance effects of the iodo and methyl groups, in conjunction with the inherent electronic character of the cinnamonitrile framework, dictates the electron density distribution across the molecule.
The electronic influence of a substituent on an aromatic ring can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For substituents in the meta position, the Hammett constant (σm) primarily reflects the inductive effect, as resonance effects are generally not transmitted to the meta position.
The methyl group (-CH₃) is generally considered to be a weak electron-donating group. This is primarily due to a positive inductive effect (+I), where the alkyl group donates electron density through the sigma bond framework. wikipedia.org The Hammett constant for a methyl group in the meta position (σm) is -0.069, confirming its electron-donating character. wordpress.com
Conversely, the iodo group (-I) is a halogen and exhibits a dual electronic nature. Halogens are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R). In the meta position, the inductive effect is the dominant interaction. The Hammett constant for an iodo substituent in the meta position (σm) is +0.353, indicating that it acts as an electron-withdrawing group in this position. wordpress.com
The cinnamonitrile moiety itself contains two key electronic features: the electron-withdrawing nitrile group (-CN) and the conjugated system of the aromatic ring and the α,β-unsaturated double bond. The nitrile group is strongly electron-withdrawing due to both a negative inductive effect (-I) and a negative resonance effect (-R).
In this compound, the substituents are positioned meta to the point of attachment of the vinylnitrile group. Therefore, their electronic influence on the reactivity of the double bond and the nitrile group is primarily transmitted through their inductive effects. The electron-donating methyl group will slightly increase the electron density of the aromatic ring, while the electron-withdrawing iodo group will decrease it.
To further illustrate the electronic effects of these substituents, a comparison of Hammett constants for various groups is provided in the table below.
| Substituent | Hammett Constant (σm) | Electronic Effect |
|---|---|---|
| -I (Iodo) | +0.353 | Electron-withdrawing |
| -CH₃ (Methyl) | -0.069 | Electron-donating |
| -H (Hydrogen) | 0.000 | Reference |
| -NO₂ (Nitro) | +0.710 | Strongly electron-withdrawing |
| -OCH₃ (Methoxy) | +0.115 | Electron-withdrawing (inductive) / Electron-donating (resonance) |
| -CN (Cyano) | +0.56 | Strongly electron-withdrawing |
Based on a comprehensive search of available scientific literature, there is currently no specific research data or scholarly publications concerning "this compound" within the advanced application contexts of supramolecular chemistry, self-assembly, or functional materials development as outlined in your request.
The provided article structure requires detailed, scientifically accurate information on the role of this specific compound in molecular recognition, the design of supramolecular synthons, its integration into polymeric systems, and its use as a scaffold for functional group diversification. Unfortunately, research detailing these specific applications for this compound is not present in the public scientific domain.
To generate the requested article would require speculation or extrapolation from the known properties of related but distinct chemical structures (such as other iodo-aromatics or cinnamonitrile derivatives). This would not adhere to the strict requirement of focusing solely on "this compound" and would compromise the scientific accuracy of the content.
Therefore, it is not possible to provide the requested article while maintaining the required standards of accuracy and adherence to the specified chemical subject. Further research would need to be published on this specific compound before a scientifically grounded article on its advanced applications could be written.
Conclusion and Future Research Perspectives
Current Landscape of Synthesis and Reactivity of 3-Iodo-5-methylcinnamonitrile
The current understanding of this compound is primarily built upon the established chemistry of its constituent functional groups: the iodo-substituted benzene (B151609) ring, the methyl group, and the cinnamonitrile (B126248) moiety. While dedicated research on this specific molecule is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from well-known organic transformations.
Synthesis:
A plausible synthetic route to this compound would likely commence from 3-iodo-5-methylbenzaldehyde. This intermediate could be synthesized from 3,5-dimethylaniline (B87155) through a Sandmeyer-type reaction to introduce the iodine, followed by appropriate functional group manipulations to yield the aldehyde. The final step would involve a condensation reaction, such as a Knoevenagel or Wittig-type reaction, with a cyanide source like diethyl cyanomethylphosphonate to introduce the cinnamonitrile functionality.
An alternative approach could involve the direct iodination of 5-methylcinnamonitrile. However, controlling the regioselectivity of the iodination to obtain the desired 3-iodo isomer could present a significant challenge due to the directing effects of the existing substituents.
Reactivity:
The reactivity of this compound is governed by its three key functional groups:
The Carbon-Iodine Bond: The aryl iodide presents a highly versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.
The Cinnamonitrile Moiety: The α,β-unsaturated nitrile system is susceptible to nucleophilic attack at the β-position (Michael addition) and at the nitrile carbon. The nitrile group itself can undergo hydrolysis, reduction, or be utilized in cycloaddition reactions.
The Methyl Group: The methyl group can potentially undergo radical halogenation under specific conditions, providing a route for further functionalization.
The interplay of these functional groups allows for a diverse range of chemical transformations. For instance, the iodo group can be selectively reacted via cross-coupling chemistry while leaving the cinnamonitrile moiety intact, or vice-versa, by careful selection of reaction conditions.
Below is a table summarizing the potential cross-coupling reactions at the C-I bond:
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Organoboron reagents (e.g., boronic acids, boronic esters) | Pd catalyst, Base | Aryl-aryl or aryl-vinyl compounds |
| Heck Reaction | Alkenes | Pd catalyst, Base | Substituted alkenes |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkynes |
| Stille Coupling | Organotin reagents | Pd catalyst | Aryl-aryl, aryl-vinyl, or aryl-alkynyl compounds |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, Base | Aryl amines |
| Ullmann Condensation | Alcohols, thiols, amines | Cu catalyst | Aryl ethers, thioethers, or amines |
Remaining Challenges and Unexplored Avenues in Its Chemical Space
Despite the predictable reactivity based on its structure, the chemical space of this compound remains largely unexplored, presenting several challenges and opportunities for future research.
A primary challenge is the lack of dedicated studies on this molecule. The majority of available information is inferred from the behavior of analogous compounds. Therefore, a systematic investigation into its synthesis and reactivity is needed to confirm the predicted chemical behavior and to uncover any unique properties that may arise from the specific arrangement of its functional groups.
Unexplored Avenues:
Detailed Reactivity Studies: A comprehensive study of its reactivity profile is warranted. This would involve exploring the chemoselectivity of reactions, for instance, in transformations involving both the iodo group and the cinnamonitrile moiety. Investigating the substrate scope of various cross-coupling reactions with this compound would be valuable.
Derivatization and Library Synthesis: The versatile handles on this molecule make it an ideal starting material for the synthesis of a library of novel compounds. The iodo group can be used for a wide array of cross-coupling reactions, while the nitrile and the alkene of the cinnamonitrile unit can be subjected to various transformations.
Medicinal Chemistry Applications: Cinnamonitrile derivatives have been investigated for various biological activities. The introduction of the iodo and methyl groups on the phenyl ring of this compound provides opportunities for tuning its pharmacokinetic and pharmacodynamic properties. Its potential as a scaffold for the development of new therapeutic agents is an exciting and unexplored area.
Materials Science Applications: The rigid structure and the presence of polarizable iodine and nitrile groups suggest that derivatives of this compound could have interesting photophysical or electronic properties. Their potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), is an avenue worth exploring.
Mechanistic Studies: Detailed mechanistic studies of its reactions could reveal interesting electronic effects arising from the interplay of the electron-withdrawing nitrile group and the substituents on the aromatic ring.
Emerging Directions in Synthetic Methodology and Advanced Applications
The future research landscape for this compound is ripe with possibilities, particularly in the context of modern synthetic methodologies and the quest for novel applications.
Emerging Synthetic Methodologies:
C-H Activation: The development of C-H activation strategies could provide more efficient and atom-economical routes to synthesize and functionalize this compound and its derivatives. For example, direct C-H arylation at other positions on the benzene ring could lead to polysubstituted cinnamonitriles.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new avenues for the functionalization of this compound under mild reaction conditions. This could include novel cross-coupling reactions or the generation of radical intermediates for further transformations.
Flow Chemistry: Employing continuous flow technologies for the synthesis and subsequent reactions of this compound could offer advantages in terms of safety, scalability, and reaction optimization.
Multicomponent Reactions: Designing multicomponent reactions that utilize this compound as a key building block would enable the rapid and efficient construction of complex molecular architectures.
Advanced Applications:
Probe Development in Chemical Biology: The reactivity of the iodo group could be exploited for the development of chemical probes. For example, it could be used for bioconjugation or for the synthesis of radiolabeled tracers for imaging applications.
Development of Covalent Inhibitors: The electrophilic nature of the cinnamonitrile moiety makes it a potential warhead for the design of covalent inhibitors targeting specific enzymes. The substituents on the phenyl ring can be modified to achieve selectivity and potency.
Functional Polymers and Materials: Incorporation of this compound or its derivatives into polymer backbones could lead to the development of functional materials with tailored optical, electronic, or thermal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
